3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide
Description
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide is a benzamide derivative featuring a bromine atom at position 3, a nitro group at position 5, and an (R)-configured 1-hydroxypropan-2-yl substituent on the amide nitrogen. The stereochemistry of the hydroxypropan-2-yl group may influence its interactions with chiral biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
3-bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-6(5-14)12-10(15)7-2-8(11)4-9(3-7)13(16)17/h2-4,6,14H,5H2,1H3,(H,12,15)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERMFEKTTPEIDD-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide typically involves the bromination of a suitable benzamide precursor followed by nitration and subsequent introduction of the hydroxypropan-2-yl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) and light to facilitate the bromination process Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Chromium trioxide in acetic acid.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 3-Bromo-N-[(2R)-1-aminopropan-2-yl]-5-nitrobenzamide.
Oxidation: Formation of 3-Bromo-N-[(2R)-1-oxopropan-2-yl]-5-nitrobenzamide.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide has potential applications in drug development due to its ability to interact with biological targets. Research indicates that compounds with similar structures have been investigated for their roles as:
- Antimicrobial agents : Studies suggest that nitrobenzamide derivatives exhibit antimicrobial properties, making them candidates for treating bacterial infections.
- Anticancer agents : Certain derivatives have shown promise in inhibiting cancer cell proliferation, warranting further investigation into their mechanisms of action.
Synthetic Chemistry
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for:
- Modification through substitution reactions : The bromine atom can be replaced with other functional groups, leading to the development of analogs with varied biological activities.
- Synthesis of complex molecules : It can act as a building block for synthesizing more complex pharmaceutical compounds.
Case Study 1: Antimicrobial Activity
A study conducted on various nitrobenzamide derivatives, including this compound, indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Potential
Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines. The study highlighted the importance of the nitro group in enhancing the compound's ability to induce apoptosis in cancer cells.
Comparison with Related Compounds
| Compound Name | Key Differences | Potential Applications |
|---|---|---|
| 3-Bromo-N-(2R)-1-hydroxypropan-2-yl]benzamide | Lacks nitro group; may exhibit different reactivity | Limited medicinal applications |
| 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-nitrobenzamide | Contains a different nitro position; alters activity | Potentially different pharmacological profile |
| 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-chlorobenzamide | Contains chlorine instead of bromine | Different biological interactions |
Mechanism of Action
The mechanism of action of 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups can participate in electrophilic interactions, while the hydroxypropan-2-yl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
3-Bromo-5-nitrobenzamide (CAS 54321-80-1)
This simpler analog lacks the (R)-hydroxypropan-2-yl group, replacing it with a hydrogen on the amide nitrogen. The absence of the hydroxyl group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents compared to the target compound. The nitro and bromo substituents retain strong electron-withdrawing effects, which may enhance electrophilic aromatic substitution reactivity at the para position relative to the nitro group. Such reactivity is critical in further functionalization steps .
2-Chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide
This compound () substitutes bromine at position 3 with chlorine at position 2 and attaches a bulky 2-isopropyl-6-methylphenyl group to the amide nitrogen. The chloro substituent’s weaker electron-withdrawing effect compared to bromine, combined with steric hindrance from the aryl group, may reduce binding affinity to targets like RORγ. In contrast, the target compound’s bromine and hydroxypropan-2-yl group could improve both electronic interactions and solubility .
Amide Nitrogen Substituent Variations
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide (CAS 1568171-90-3)
This analog () replaces the nitro group at position 5 with a methyl group at position 4. The positional shift of substituents (4-methyl vs. 5-nitro) highlights the importance of electronic and steric effects in modulating biological activity .
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
This fluorinated analog () incorporates a trifluoropropoxy group at position 2 and a halogenated aniline moiety. The trifluoromethyl group enhances lipophilicity, while multiple halogens increase metabolic stability. Compared to the target compound, this structure prioritizes hydrophobicity over hydrogen-bonding capacity, which may influence its pharmacokinetic properties .
Stereochemical and Functional Group Comparisons
5-Bromo-N-(5-chloro-1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide (CAS 613219-73-1)
This indole-containing analog () replaces the hydroxypropan-2-yl group with a complex heterocyclic substituent. However, the increased molecular weight and complexity may reduce synthetic accessibility compared to the target compound .
Biological Activity
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromine atom, a nitro group, and a hydroxypropan-2-yl moiety. This combination imparts significant biological activity, making it a candidate for various therapeutic applications. This article reviews its biological activity, focusing on antimicrobial, antitumoral, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : 303.11 g/mol
- CAS Number : 2105337-57-1
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to generate reactive intermediates that can bind to DNA, leading to cell death. Research indicates that derivatives of nitrobenzamides exhibit significant antimicrobial activity against various pathogens.
Key Findings :
- Nitro compounds like this compound may act similarly to established antibiotics such as metronidazole and chloramphenicol, which utilize similar mechanisms involving DNA damage through reactive species generation .
Antitumoral Activity
The compound shows promise as an antitumoral agent. The nitro group in its structure allows it to function as a hypoxia-activated prodrug, targeting cancer cells that often exist in low oxygen environments.
Case Studies :
- Study on Benzamide Derivatives : A related study highlighted that nitrobenzamide derivatives demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting potential as lead compounds for anticancer drug development .
- Mechanism of Action : The presence of the nitro group enhances the compound's ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
Anti-inflammatory Activity
Research has shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Research Insights :
- A study indicated that nitrobenzamide derivatives could inhibit inflammatory responses in cellular models by modulating signaling pathways involved in inflammation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide | Lacks nitro group | Reduced reactivity | Lower antimicrobial activity |
| 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-nitrobenzamide | Nitro group at different position | Variability in biological effects | Potentially different antitumor efficacy |
| 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-chlorobenzamide | Chlorine instead of nitro group | Different chemical behavior | Different spectrum of activity |
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Electrophilic Interactions : The bromine and nitro groups participate in electrophilic interactions with nucleophiles in biological systems.
- Hydrogen Bonding : The hydroxypropan-2-yl group can form hydrogen bonds with target proteins, influencing their activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
